molecular formula C11H10N4O4S B2816681 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide CAS No. 138376-03-1

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2816681
CAS No.: 138376-03-1
M. Wt: 294.29
InChI Key: TZUFCYVGNXOWGZ-UHFFFAOYSA-N
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Description

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with a thiazolidinone derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine group.

    Substitution: The compound can undergo substitution reactions, especially at the acetamide and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with similar thiazolidinone structures but different substituents.

    Nitroaniline derivatives: Compounds with similar nitroaniline structures but different functional groups.

Uniqueness

The uniqueness of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c12-11-14-10(17)8(20-11)5-9(16)13-6-1-3-7(4-2-6)15(18)19/h1-4,8H,5H2,(H,13,16)(H2,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUFCYVGNXOWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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